[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid

Catalog No.
S6607016
CAS No.
1596339-08-0
M.F
C6H7BO4S
M. Wt
186.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid

CAS Number

1596339-08-0

Product Name

[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid

IUPAC Name

(2-methoxycarbonylthiophen-3-yl)boronic acid

Molecular Formula

C6H7BO4S

Molecular Weight

186.00 g/mol

InChI

InChI=1S/C6H7BO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3,9-10H,1H3

InChI Key

OAUMKPSCWRACHH-UHFFFAOYSA-N

SMILES

B(C1=C(SC=C1)C(=O)OC)(O)O

Canonical SMILES

B(C1=C(SC=C1)C(=O)OC)(O)O

[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid is an organic compound characterized by its unique structure, which includes a thiophene ring and a boronic acid functional group. The molecular formula of this compound is C6H7BO4SC_6H_7BO_4S, and it features a methoxycarbonyl group attached to the second position of the thiophene ring. This compound is recognized for its role as an important intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and other complex organic molecules .

Synthesis and Applications

-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95% is an organic compound containing a boron atom and a thiophene ring. It is a valuable intermediate used in the synthesis of various organic molecules, particularly those with heterocyclic structures. Scientific research studies have explored its application in the synthesis of:

  • Pharmaceuticals: Due to its ability to form new carbon-carbon bonds, 2-(Methoxycarbonyl)thiophen-3-yl]boronic acid can be a building block for synthesizing complex molecules with potential pharmaceutical applications. Research has been conducted on its use in creating novel heterocyclic compounds for drug discovery purposes [].
  • Functional Materials: The unique properties of thiophene rings make 2-(Methoxycarbonyl)thiophen-3-yl]boronic acid a promising candidate for the development of functional materials. Studies have investigated its use in the synthesis of organic electronics materials like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) due to its potential for influencing conductivity and other properties [].
, including:

  • Suzuki Coupling Reactions: This compound can undergo cross-coupling reactions with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and materials science.
  • Borylation Reactions: The boron atom can be used to introduce boron into various organic substrates, enhancing their reactivity and enabling further transformations.
  • Acid-Base Reactions: The carboxylic acid moiety can engage in acid-base reactions, making it useful for various synthetic pathways .

The synthesis of [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid typically involves several steps:

  • Formation of Thiophene Derivatives: Starting from commercially available thiophene or its derivatives, the methoxycarbonyl group can be introduced through electrophilic substitution.
  • Boronation: The introduction of the boronic acid functionality can be achieved via reactions with boron reagents such as boron trioxide or trialkylboranes under acidic or basic conditions.
  • Purification: The final product is usually purified using techniques like recrystallization or chromatography to ensure high purity for further applications .

[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential use in drug formulations targeting various diseases.
  • Material Science: Utilized in the development of new materials, particularly in electronics and sensors due to its conductive properties .

Interaction studies involving [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid focus on its binding capabilities with proteins and enzymes. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To evaluate binding affinities.
  • Nuclear Magnetic Resonance Spectroscopy: For structural elucidation of complexes formed with biological targets.
  • Molecular Docking Studies: To predict potential interactions with various biomolecules .

Similar Compounds

Several compounds share structural similarities with [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid. Here are some notable examples:

Compound NameSimilarity Index
2-Boronothiophene-3-carboxylic acid0.92
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid0.82
(3-Formylthiophen-2-yl)boronic acid0.80

These compounds are distinguished by variations in substituents on the thiophene ring or differences in the functional groups attached to the boron atom, which can significantly influence their reactivity and biological activity .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

186.0158100 g/mol

Monoisotopic Mass

186.0158100 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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